

# ME1111: A Technical Guide to Physicochemical Properties for Topical Delivery

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ME1111**, chemically identified as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a novel small-molecule antifungal agent under development for the topical treatment of onychomycosis.[1][2] Its efficacy is rooted in the targeted inhibition of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes, leading to a blockade of ATP production and subsequent fungal cell death.[1][3][4][5] This document provides a comprehensive overview of the available physicochemical properties and preclinical data relevant to the topical formulation and delivery of **ME1111**. While specific quantitative data on solubility, LogP, and pKa are not publicly available, this guide synthesizes the existing knowledge from published studies to inform formulation development and research activities.

## **Physicochemical Properties**

A key characteristic of **ME1111** for topical delivery is its small molecular weight of 202.25 g/mol , which is considered a significant factor in its ability to penetrate the dense keratin structure of the nail plate.[1][6] While detailed quantitative physicochemical parameters are not available in the literature, its chemical structure suggests it is a lipophilic compound, a feature that generally favors skin and nail penetration.

Table 1: Physicochemical and Pharmacological Properties of **ME1111** 



Property	Value/Description	Reference(s)	
Chemical Name	2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol	/razol-1- [1][2]	
Molecular Formula	C12H14N2O		
Molecular Weight	202.25 g/mol	[1][6]	
Mechanism of Action	Selective inhibitor of succinate dehydrogenase (complex II) in dermatophytes	[3][5][6]	
Target Organisms	Potent activity against dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes	[1][2]	
Mode of Action	Fungicidal	[6]	

## **Antifungal Activity**

**ME1111** has demonstrated potent in vitro activity against a range of clinical isolates of dermatophytes, the primary causative agents of onychomycosis. Its efficacy is maintained even against strains that show elevated resistance to other antifungal agents.

Table 2: In Vitro Antifungal Activity of **ME1111** Against Common Dermatophytes

Organism	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	MFC90 (μg/mL)	Reference(s
Trichophyton rubrum	0.12 - 0.5	0.5	0.5	8	[4][6]
Trichophyton mentagrophyt es	0.12 - 0.5	0.5	0.5	8	[4][6]



MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates; MFC: Minimum Fungicidal Concentration.

#### **Topical Delivery and Nail Penetration**

**ME1111** is being specifically developed as a topical agent for onychomycosis due to its excellent ability to penetrate human nails.[1][3][4] In vitro studies have shown that **ME1111** achieves significantly higher concentrations in the deep layers of the nail compared to other marketed topical antifungal agents.[7] This superior penetration is attributed to its small molecular size and likely favorable lipophilicity.[6]

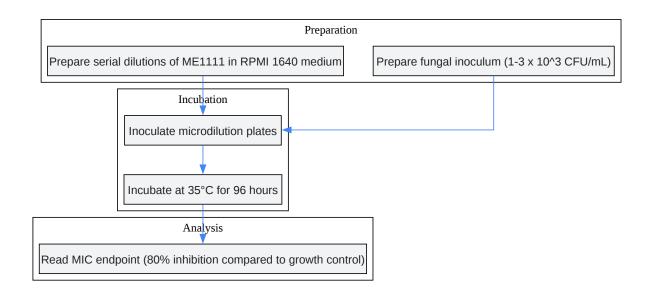
Importantly, the antifungal activity of **ME1111** is not significantly affected by the presence of keratin, a key component of nails and skin.[2] This suggests that **ME1111** can maintain its efficacy within the target tissue.

# Experimental Protocols In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of **ME1111** are determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Experimental Workflow for MIC Determination





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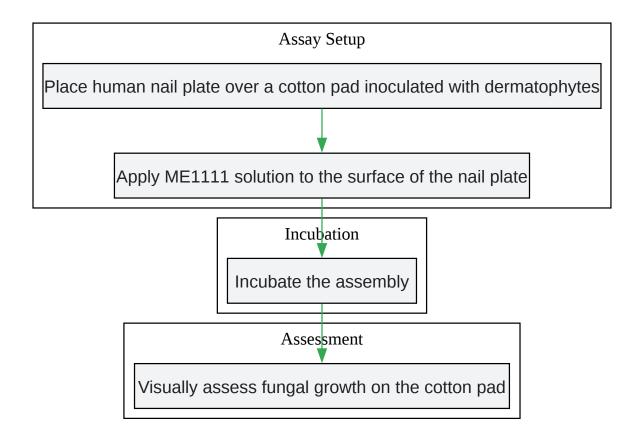
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of ME1111.

## In Vitro Nail Penetration Study (TurChub Assay)

The ability of **ME1111** to penetrate the human nail plate and inhibit fungal growth can be assessed using the TurChub assay.

Experimental Workflow for TurChub Assay





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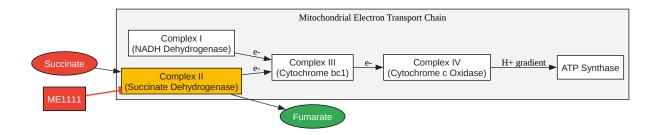
Caption: Workflow of the TurChub assay for assessing nail penetration and antifungal activity.

## **Mechanism of Action: Signaling Pathway**

**ME1111** selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of fungi. This enzyme is crucial for cellular respiration and ATP production. By blocking this step, **ME1111** effectively depletes the fungal cell of its energy supply.

Mitochondrial Electron Transport Chain Inhibition by ME1111





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Caption: **ME1111** inhibits Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

#### Conclusion

**ME1111** is a promising topical antifungal agent with a well-defined mechanism of action and potent activity against clinically relevant dermatophytes. Its small molecular weight facilitates excellent penetration into the human nail plate, a critical attribute for the effective treatment of onychomycosis. While a more detailed characterization of its physicochemical properties would further aid in formulation optimization, the available data strongly support its continued development as a topical therapy. Future research should aim to quantify the solubility, LogP, and pKa of **ME1111** to enable a more rational design of advanced delivery systems for both nail and skin infections.

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